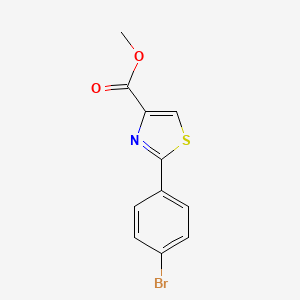

2-(4-溴苯基)噻唑-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(4-bromophenyl)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 1208081-39-3 . It has a molecular weight of 299.17 . This compound is used as an intermediate for pharmaceuticals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6,16H,1H3 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, you may want to use a molecular visualization tool with this InChI code.Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.17 . It’s recommended to be stored at a temperature of 28 C . It is slightly soluble in water .科学研究应用

- Methyl 2-(4-bromophenyl)thiazole-4-carboxylate serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic effects. Its unique structure may contribute to drug development .

- Organic chemists employ this compound in synthetic pathways to build diverse molecules. Its thiazole ring and carboxylate group make it versatile for constructing novel organic structures. Researchers explore its reactivity and compatibility with other functional groups .

- In a study, a related compound (Fig. 13, 14) exhibited significant analgesic and anti-inflammatory properties . While this specific compound may not be identical, it suggests that thiazole derivatives could have potential in pain management and inflammation reduction.

- Researchers screen Methyl 2-(4-bromophenyl)thiazole-4-carboxylate for biological effects. These screenings assess its impact on cellular processes, enzyme inhibition, or receptor binding. Such studies help identify potential targets for drug development .

- Investigating its solubility properties is crucial. Although slightly soluble in water, understanding its solubility behavior in various solvents aids in formulation and drug delivery strategies .

- Scientists explore the relationship between the compound’s structure and its biological activity. By modifying specific functional groups, they gain insights into which features contribute to efficacy or toxicity .

Pharmaceutical Intermediates

Organic Synthesis

Analgesic and Anti-Inflammatory Activities

Biological Activity Screening

Solubility Studies

Structure-Activity Relationship (SAR) Studies

安全和危害

未来方向

作用机制

Target of Action

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazoles, in general, are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazoles, the parent compound of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate, are known to affect various biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Pharmacokinetics

It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate.

Result of Action

Thiazoles, in general, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could suggest that the compound is stable under various environmental conditions.

属性

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIWUICMRXOAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724405 |

Source

|

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208081-39-3 |

Source

|

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)